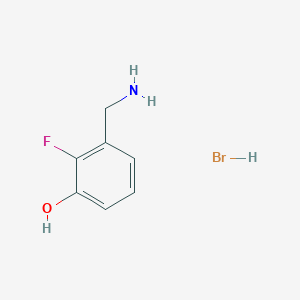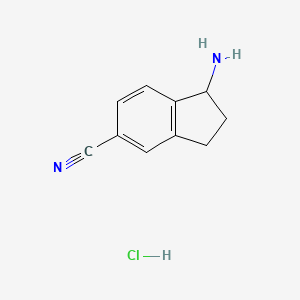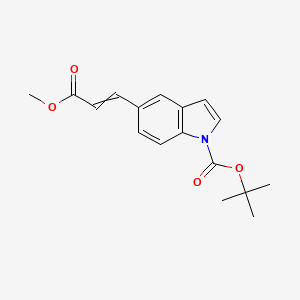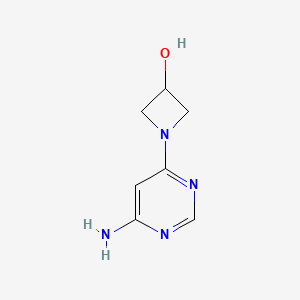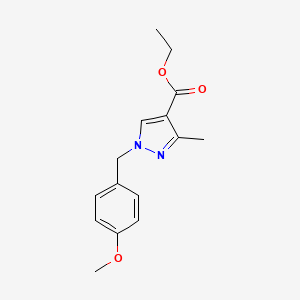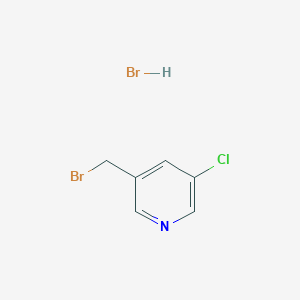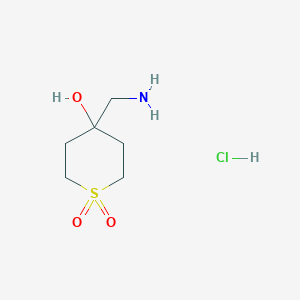
(3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its presence in many natural products and pharmaceuticals . The tert-butyl ester and hydroxy groups suggest that this compound could be an intermediate in the synthesis of more complex molecules .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as tert-butyl carbamates can be synthesized from the corresponding amines and di-tert-butyl dicarbonate in the presence of a base .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a piperidine ring, which is a six-membered ring with one nitrogen atom. The 3-hydroxy and 4-carbamic acid tert-butyl ester groups would be attached to this ring .
Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors. The presence of the ester could make it susceptible to reactions such as hydrolysis or alcoholysis. The hydroxy group might be involved in reactions such as etherification or esterification .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and hydroxy groups could increase its polarity compared to a simple piperidine .
Applications De Recherche Scientifique
Asymmetric Synthesis
(3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester and related compounds are used in asymmetric synthesis, providing routes to optically pure piperidines. Such piperidines serve as versatile intermediates for creating a broad range of amines with substituted piperidine units. This is crucial in generating chiral compounds and stereoisomers for various applications in medicinal chemistry and drug development (Acharya & Clive, 2010).
Chemical Synthesis and Crystallographic Studies
The compound and its derivatives are involved in diverse chemical syntheses and crystallographic studies. For instance, specific derivatives have been synthesized and characterized through different spectroscopic techniques and single crystal X-ray diffraction studies. These studies provide insights into the molecular structures and potential chemical behaviors of these compounds (Kant, Singh, & Agarwal, 2015).
Enantiopure Building Blocks
Some derivatives of this compound serve as enantiopure building blocks for synthesizing other complex molecules. These compounds are crucial in preparing specific hydroxypipecolate derivatives, playing a significant role in the synthesis of biologically active molecules and potential therapeutic agents (Chaloin et al., 2008).
Diastereoselective Synthesis
The compound is involved in diastereoselective synthesis processes, which are fundamental in creating molecules with specific stereochemical configurations. These processes are crucial in the pharmaceutical industry for the production of drugs with desired biological activities and reduced side effects (Xue et al., 2002).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTCALYMVICSBJ-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid](/img/structure/B1375394.png)
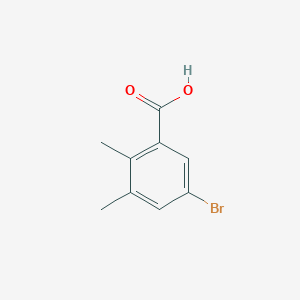


![1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B1375403.png)
